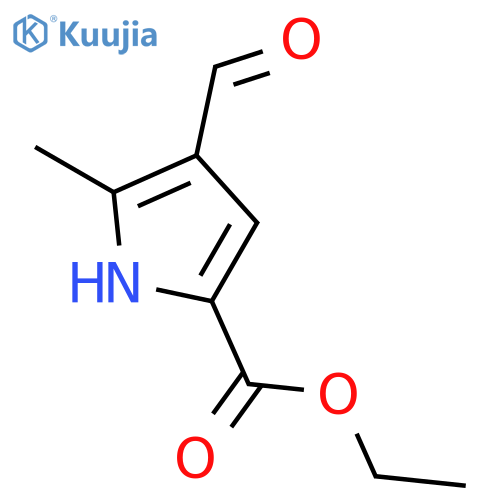Cas no 25907-30-6 (4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester)

25907-30-6 structure
商品名:4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester
4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester
- 5-(ethoxycarbonyl)-3-formyl-2-methylpyrrole
- ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate
- DB-316958
- IREKIHPINCBPHF-UHFFFAOYSA-N
- SCHEMBL3281546
- ethyl4-formyl-5-methyl-1H-pyrrole-2-carboxylate
- 25907-30-6
- SB62835
- AKOS000507467
- CS-0361566
-
- MDL: MFCD01078052
- インチ: InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-11)6(2)10-8/h4-5,10H,3H2,1-2H3
- InChIKey: IREKIHPINCBPHF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=C(C)N1)C=O
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015383-5g |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acidethyl ester |
25907-30-6 | 5g |
£1129.00 | 2022-03-01 | ||
| Fluorochem | 015383-1g |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acidethyl ester |
25907-30-6 | 1g |
£230.00 | 2022-03-01 | ||
| 1PlusChem | 1P01F31W-1g |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid ethyl ester |
25907-30-6 | 1g |
$633.00 | 2023-12-18 | ||
| A2B Chem LLC | AX82612-1g |
Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate |
25907-30-6 | 1g |
$560.00 | 2023-12-31 | ||
| Chemenu | CM515787-1g |
Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate |
25907-30-6 | 97% | 1g |
$*** | 2023-03-30 | |
| Fluorochem | 015383-250mg |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acidethyl ester |
25907-30-6 | 250mg |
£152.00 | 2022-03-01 |
4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
25907-30-6 (4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester) 関連製品
- 3284-47-7(Ethyl 3-methyl-1H-pyrrole-2-carboxylate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
